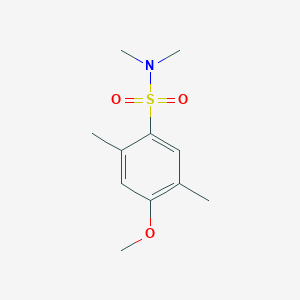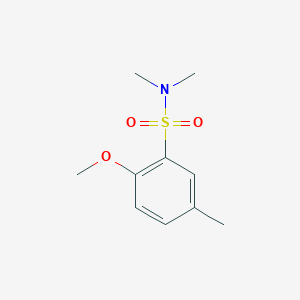
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, resulting in cell death. Additionally, it has been suggested that the compound may act by disrupting the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis. Moreover, it has been shown to have a low toxicity profile, making it a safe compound for use in biological studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide is its high potency and low toxicity. This makes it an ideal candidate for biological studies. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Moreover, the mechanism of action of the compound is not fully understood, which limits its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide. One of the most promising directions is its use in cancer therapy. The compound has shown to be effective against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Additionally, the compound's anti-bacterial properties make it a potential candidate for the development of new antibiotics. Moreover, further studies are needed to elucidate the compound's mechanism of action and its potential use in other biological studies.
Conclusion:
In conclusion, this compound is a promising compound that has shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Its high potency and low toxicity make it an ideal candidate for biological studies, and its potential use in cancer therapy and antibiotic development make it an exciting area of research. Further studies are needed to determine its efficacy in vivo and elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 5-bromo-2-ethoxybenzenesulfonyl chloride and 2-pyridinylamine. The reaction takes place in the presence of a base and an organic solvent. The yield of the compound is high, and the purity can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It is also a potent inhibitor of carbonic anhydrase IX, which makes it a potential candidate for cancer therapy. Moreover, it has shown to be effective against multi-drug-resistant bacteria, making it a promising antibiotic agent.
Propiedades
Fórmula molecular |
C13H13BrN2O3S |
|---|---|
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-7-6-10(14)9-12(11)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
WKGIXNCFFVXICG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)



